molecular formula C29H28FN3O3S B2407851 2-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-N-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1113135-87-7

2-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-N-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No. B2407851
CAS RN: 1113135-87-7
M. Wt: 517.62
InChI Key: XOSGZDRBXZLOJY-UHFFFAOYSA-N
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Description

The compound is a quinazoline derivative. Quinazolines are a class of organic compounds with a two-ring structure, consisting of a benzene ring fused to a pyrimidine ring. They are often used in medicinal chemistry due to their pharmacological properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups, including an amide, a thioether, and several aromatic rings. These functional groups would likely have a significant impact on the compound’s physical and chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make the compound relatively nonpolar, while the amide group could participate in hydrogen bonding .

Scientific Research Applications

Anticonvulsant and Antimicrobial Activities

A study by Rajasekaran, Rajamanickam, and Darlinquine (2013) explored the anticonvulsant and antimicrobial activities of novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones, similar in structure to the compound . The derivatives exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi. Some compounds also demonstrated potent anticonvulsant activity (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Antimicrobial Agents

N. Desai, A. Dodiya, and P. N. Shihora (2011) synthesized a series of compounds related to 4-oxo-3,4-dihydroquinazoline with potential as antimicrobial agents. These compounds were tested against various bacteria and fungi, with structures elucidated using IR, NMR, and Mass spectra (Desai, Dodiya, & Shihora, 2011).

Anti-Inflammatory and Analgesic Agents

A. A. Farag et al. (2012) synthesized novel 4-oxo-3,4-dihydroquinazoline derivatives as potential anti-inflammatory and analgesic agents. The study evaluated these compounds for their effectiveness against inflammation and pain (Farag et al., 2012).

Synthesis and Structural Analysis

Elena V. Gromachevskaya, E. Kaigorodova, and L. Konyushkin (2017) worked on the synthesis and alkylation of 2-substituted 4,4-diphenyl-3,4-dihydroquinazolines, contributing to the understanding of the molecular structure and synthesis pathways of quinazoline derivatives (Gromachevskaya, Kaigorodova, & Konyushkin, 2017).

Hydrolytic Ring Opening Studies

L. A. Shemchuk et al. (2010) explored the hydrolytic opening of the quinazoline ring in 3-furfuryl-4-oxo-3,4-dihydroquinazoline derivatives, which is relevant for understanding the behavior of quinazoline compounds in different chemical environments (Shemchuk et al., 2010).

Crystal Structure Analysis

The crystal structure of similar quinazoline derivatives was analyzed by A. Saeed and U. Flörke (2011), providing insights into the molecular arrangement and stability of these compounds (Saeed & Flörke, 2011).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Quinazolines have been found to have a wide range of biological activities, including anticancer, antiviral, and antimicrobial activities .

Future Directions

The study of quinazoline derivatives is a very active area of research, particularly in the field of medicinal chemistry. Future research could involve the synthesis and testing of similar compounds to explore their potential as therapeutic agents .

properties

IUPAC Name

2-[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl-3-(4-fluorophenyl)-N-(2-methylpropyl)-4-oxoquinazoline-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28FN3O3S/c1-17(2)15-31-27(35)20-6-12-24-25(14-20)32-29(33(28(24)36)22-9-7-21(30)8-10-22)37-16-26(34)23-11-5-18(3)13-19(23)4/h5-14,17H,15-16H2,1-4H3,(H,31,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSGZDRBXZLOJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NCC(C)C)C(=O)N2C4=CC=C(C=C4)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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